ethyl 2-bromo-5-cyclopropyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 2-bromo-5-cyclopropyl-1H-imidazole-4-carboxylate is a chemical compound with diverse applications in scientific research. This compound exhibits unique properties that enable its utilization in various fields, such as medicinal chemistry, drug discovery, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-5-cyclopropyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromo-substituted precursor with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-5-cyclopropyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The imidazole ring can undergo further cyclization to form more complex structures
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Various substituted imidazole derivatives.
Oxidation Products: Oxidized imidazole derivatives.
Reduction Products: Reduced imidazole derivatives.
Scientific Research Applications
Ethyl 2-bromo-5-cyclopropyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential drug candidates due to its unique structural features.
Drug Discovery: The compound serves as a building block for the development of new pharmaceuticals.
Organic Synthesis: It is utilized as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-cyclopropyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate: A closely related compound with similar structural features.
Other Imidazole Derivatives: Compounds such as ethyl 2-bromo-4-methylimidazole and ethyl 2-bromo-5-phenylimidazole share similar chemical properties.
Uniqueness: Ethyl 2-bromo-5-cyclopropyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-bromo-5-cyclopropyl-1H-imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-8(13)7-6(5-3-4-5)11-9(10)12-7/h5H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTIMCHBUFOZJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)Br)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2112918-06-4 |
Source
|
Record name | ethyl 2-bromo-5-cyclopropyl-1H-imidazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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